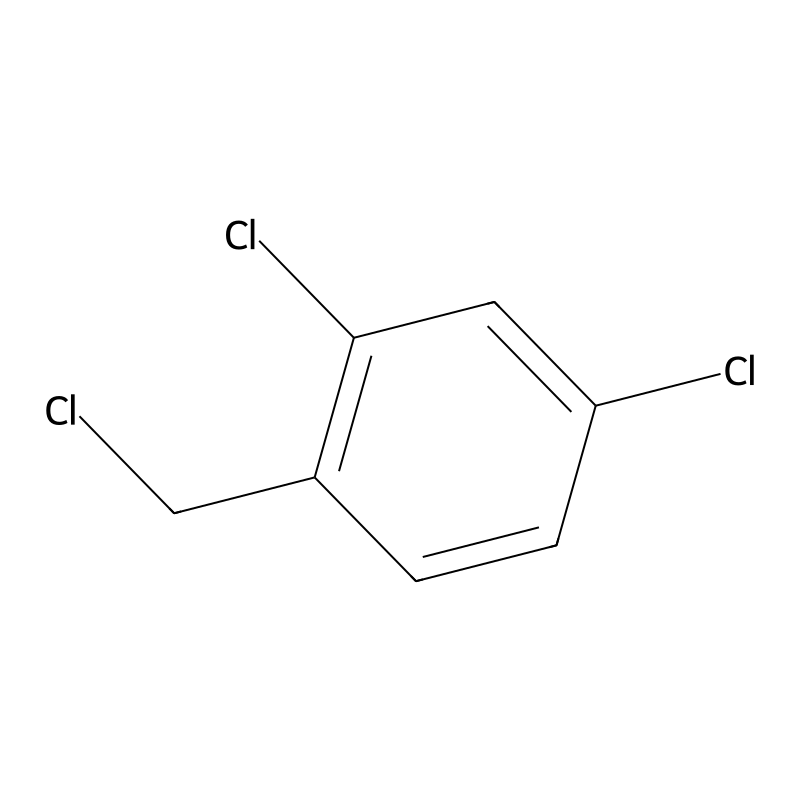

2,4-Dichlorobenzyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Dichlorobenzonitriles

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of organic intermediates.

Summary of the Application: 2,4-Dichlorobenzyl chloride is used in the synthesis of dichlorobenzonitriles, which are important organic intermediates for the production of many fine chemicals . These intermediates have a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .

Methods of Application or Experimental Procedures: In the research, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This process had a higher yield and required a much lower reaction temperature compared with the ammoxidation of 2,4-dichlorotoluene . This proved that multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .

Results or Outcomes: The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% . This is the first case to prepare 2,5-dichlorobenzonitrile by catalytic gas-phase ammoxidation and also offered a simple and economical approach for the preparation of multi-chlorobenzonitriles .

It’s worth noting that 2,4-dichlorobenzyl chloride is a versatile organic compound and could potentially be used in a variety of chemical reactions in the field of organic synthesis . For example, it could be used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives .

2,4-Dichlorobenzyl chloride is an organic compound with the molecular formula and a CAS number of 94-99-5. It consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a benzyl chloride group. The compound is a colorless to light yellow liquid, exhibiting a boiling point of approximately 122-124 °C at reduced pressure. This compound is primarily synthesized in laboratory settings and is not naturally occurring. Its structure contributes to its reactivity profile, particularly its susceptibility to nucleophilic substitution reactions due to the presence of the benzyl chloride moiety, while the chlorine substituents deactivate the aromatic ring towards electrophilic aromatic substitution reactions .

- Nucleophilic Substitution Reactions: The benzylic chloride can be displaced by various nucleophiles such as amines, alcohols, and thiols. For example:

- Chlorination Reactions: The compound can undergo further chlorination under specific conditions to yield more chlorinated derivatives .

- Decomposition: Under extreme conditions, it can decompose to release hydrogen chloride gas and other chlorinated organic compounds.

Several methods for synthesizing 2,4-Dichlorobenzyl chloride have been reported:

- Chlorination of Toluene Derivatives: One common method involves the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as azobisisobutyronitrile at elevated temperatures (95-105 °C) to produce the desired product .

- Hydrolysis of Trichlorotoluene Derivatives: Another method involves hydrolyzing 2,4-trichlorotoluene dichloride with acetic acid under acidic conditions to yield 2,4-Dichlorobenzyl chloride .

- Direct Ammoxidation: A more specialized approach includes direct ammoxidation reactions that convert 2,4-Dichlorobenzyl chloride into other useful derivatives like dichlorobenzonitriles.

2,4-Dichlorobenzyl chloride serves as a versatile intermediate in organic synthesis. Its applications include:

- Synthesis of Fine Chemicals: It is used in producing various organic intermediates such as dichlorobenzonitriles and triazolium derivatives.

- Pharmaceuticals: The compound can be utilized in synthesizing pharmaceutical agents due to its reactivity profile.

- Agricultural Chemicals: It may also find applications in agrochemical formulations .

Interaction studies involving 2,4-Dichlorobenzyl chloride primarily focus on its reactivity with nucleophiles. For instance:

- Reactivity with Amines: The compound readily reacts with amines to form substituted benzyl amines.

- Environmental Interactions: Given its corrosive nature and environmental hazards associated with chlorine compounds, it requires careful handling to mitigate risks during synthesis and application .

Several compounds share structural similarities with 2,4-Dichlorobenzyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl Chloride | Benzene ring with one chlorine atom | More reactive towards nucleophilic substitution |

| 1,3-Dichlorobenzene | Two chlorine atoms at different positions | More reactive towards electrophilic substitution |

| 2-Chlorobenzyl Chloride | One chlorine atom at position 2 | Less sterically hindered than 2,4-Dichlorobenzyl |

| 3-Chloro-4-methylbenzyl Chloride | Methyl group at position 4 and chlorine at position 3 | Alters reactivity patterns compared to dichloro derivatives |

The uniqueness of 2,4-Dichlorobenzyl chloride lies in its specific arrangement of chlorine substituents that significantly influences its reactivity compared to other similar compounds. Its dual chlorine substitutions render it less reactive toward electrophilic aromatic substitution while maintaining utility in nucleophilic reactions .

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (53.85%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (53.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (46.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (46.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (32.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (47.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (16.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (15.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (35.58%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant;Environmental Hazard